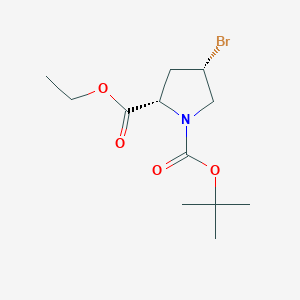
2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Übersicht
Beschreibung
2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is a compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a benzoic acid moiety attached to a tetrahydropyrimidine ring, which contains two keto groups at positions 2 and 4.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Similar compounds, such as isoindoline-1,3-dione derivatives, have been shown to have an affinity for cyclooxygenase (cox) .
Mode of Action
Isoindoline-1,3-dione derivatives, which are structurally similar, have been found to inhibit cox activity . They achieve this by forming interactions within the active site of cyclooxygenases .
Biochemical Pathways
Compounds that inhibit cox, like isoindoline-1,3-dione derivatives, can affect the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and blood clotting .
Result of Action
Inhibition of cox, as seen with similar compounds, can lead to reduced inflammation and pain due to decreased prostaglandin synthesis .
Biochemische Analyse
Biochemical Properties
2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the catabolism of tyrosine . This interaction is crucial as it disrupts the biosynthesis of important compounds like tocopherol and plastoquinone, which are essential for normal cellular functions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of 4-hydroxyphenylpyruvate dioxygenase leads to the accumulation of p-hydroxyphenylpyruvic acid, which can disrupt normal cellular metabolism . Additionally, this compound has been observed to affect gene expression related to oxidative stress responses, further influencing cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of 4-hydroxyphenylpyruvate dioxygenase, forming a bidentate chelating interaction with the metal ion present in the enzyme . This binding inhibits the enzyme’s activity, leading to a cascade of biochemical changes within the cell. Additionally, the compound’s structure allows it to form stacking interactions with specific amino acids in the enzyme, further stabilizing the inhibitory complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has also revealed potential adaptive responses in cells, such as upregulation of alternative metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits 4-hydroxyphenylpyruvate dioxygenase without causing significant toxicity . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily interacts with enzymes involved in the catabolism of tyrosine, such as 4-hydroxyphenylpyruvate dioxygenase . This interaction leads to changes in metabolic flux and metabolite levels, particularly the accumulation of p-hydroxyphenylpyruvic acid . The compound’s effects on these pathways can have significant implications for cellular metabolism and overall physiological functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound has been observed to accumulate in the cytoplasm, where it exerts its inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzyme . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments . The compound’s activity is closely linked to its subcellular localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzoic acid with urea under acidic conditions to form the tetrahydropyrimidine ring. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzoic acid reacts with urea in the presence of a strong acid catalyst such as hydrochloric acid. The reaction mixture is heated to reflux, leading to the formation of the tetrahydropyrimidine ring.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated control systems, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, or halogens for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Dihydroxy derivatives.
Substitution: Substituted benzoic acid derivatives with nitro, sulfonyl, or halogen groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid: Characterized by the presence of a benzoic acid moiety and a tetrahydropyrimidine ring.
2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzamide: Contains a benzamide moiety instead of benzoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9-5-6-13(11(17)12-9)8-4-2-1-3-7(8)10(15)16/h1-4H,5-6H2,(H,15,16)(H,12,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGZFHAFUJNQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567498 | |
| Record name | 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148673-97-6 | |
| Record name | 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368810.png)




